Albatrelin G

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

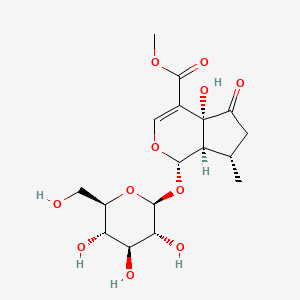

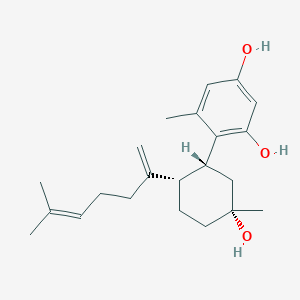

Albatrelin G is a natural compound isolated from the fruiting bodies of Albatrellus caeruleoporus . It shows weak cytotoxic activity to cell lines HL-60, SMMC-7721, A-549, and MCF-7 in vitro .

Synthesis Analysis

This compound is a farnesylphenol, a class of compounds known to be produced by mushrooms of the Albatrellus genus . The synthesis of this compound and other farnesylphenols involves extensive spectroscopic analyses and chemical methods .

科学的研究の応用

Meroterpenoid Pigments and Anticancer Properties

Albatrelin G, a derivative from the basidiomycete Albatrellus ovinus, exhibits potential in cancer research. Compounds isolated from Albatrellus ovinus, including albatrelins, have shown weak cytotoxicity against several human tumor cell lines. This implies a possible application of this compound in developing anticancer therapies (Liu et al., 2013).

Potential in Treating Diabetes and Hyperglycemia

Studies on Artemisia herba alba, which is traditionally used for diabetes treatment, have shown significant reduction in blood glucose levels and hypoliposis effects in diabetic animals. This suggests that this compound, with its similar pharmacological profile, might have potential applications in treating diabetes or hyperglycemia-related conditions (Al-Shamaony et al., 1994).

Antioxidant Properties and Health Implications

The antioxidant properties of Morus alba, traditionally used for anti-inflammatory and hypoglycemic purposes, indicate that this compound could have similar effects. Compounds from Morus alba have shown protective effects against oxidative stress, suggesting that this compound might be explored for its antioxidant capabilities (Ahmad et al., 2013).

Applications in Neurological Disorders

Research on Morus alba also indicates potential applications in neurological health. Extracts from Morus alba have shown to accumulate ROS and initiate apoptosis in neuroblastoma cells, suggesting a role for this compound in neuroprotective strategies or treatments for certain types of brain tumors (Kwon et al., 2015).

Potential in Immunomodulation

Investigations into Morus alba's effects on immune response, such as in asthma models, reveal its ability to modulate immune reactions. This suggests a potential application of this compound in immune-related diseases or conditions (Jung et al., 2014).

特性

IUPAC Name |

4-[(1R,2S,5R)-5-hydroxy-5-methyl-2-(6-methylhepta-1,5-dien-2-yl)cyclohexyl]-5-methylbenzene-1,3-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O3/c1-14(2)7-6-8-15(3)18-9-10-22(5,25)13-19(18)21-16(4)11-17(23)12-20(21)24/h7,11-12,18-19,23-25H,3,6,8-10,13H2,1-2,4-5H3/t18-,19-,22-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZMZYAZOCDDYMF-WOIUINJBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C2CC(CCC2C(=C)CCC=C(C)C)(C)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1[C@@H]2C[C@](CC[C@@H]2C(=C)CCC=C(C)C)(C)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。